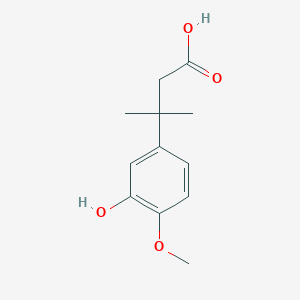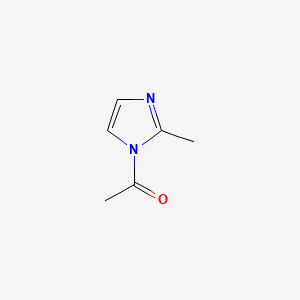![molecular formula C7H5F2NO B8473502 N-[(2,5-Difluorophenyl)methylidene]hydroxylamine CAS No. 247092-13-3](/img/structure/B8473502.png)
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine
概要
説明
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .
Industrial Production Methods: . This method is advantageous due to its rapid reaction times and cleaner processes.
化学反応の分析
Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime into an amide or nitrile, depending on the starting material and reaction conditions.
Dehydration: The oxime can be dehydrated to form benzonitrile.
Hydrolysis: The compound can be hydrolyzed to regenerate the original 2,5-difluorobenzaldehyde.
Common Reagents and Conditions:
Nickel Salts: Used as catalysts in the Beckmann rearrangement.
N-chlorosuccinimide: Used in the formation of benzohydroximoyl chloride.
Major Products:
Benzamide: Formed through the Beckmann rearrangement.
Benzonitrile: Formed through dehydration.
2,5-Difluorobenzaldehyde: Regenerated through hydrolysis.
科学的研究の応用
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-difluoro-benzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oxime derivatives have been shown to increase reactive oxygen species (ROS) levels, leading to apoptotic cell death in cancer cells . The compound’s ability to form stable intermediates and its reactivity with various reagents make it a valuable tool in organic synthesis and medicinal chemistry.
類似化合物との比較
Benzaldehyde Oxime: The parent compound without fluorine substitutions.
2,4-Difluorobenzaldehyde Oxime: A similar compound with fluorine atoms at the 2 and 4 positions.
3,5-Difluorobenzaldehyde Oxime: Another derivative with fluorine atoms at the 3 and 5 positions.
Uniqueness: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other benzaldehyde oxime derivatives.
特性
CAS番号 |
247092-13-3 |
|---|---|
分子式 |
C7H5F2NO |
分子量 |
157.12 g/mol |
IUPAC名 |
N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H |
InChIキー |
DFMUWVCMTIGSEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C=NO)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8473441.png)

![4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol](/img/structure/B8473453.png)
![2-[alpha-(2-Methoxy-phenoxy)-benzyl]-morpholine](/img/structure/B8473471.png)

![1,3,5-Trimethyl-7-(2-methylaziridin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8473496.png)
![9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate](/img/structure/B8473506.png)
![1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B8473509.png)



